9-(3,4-dimethoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene
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Overview
Description
2-METHOXY-4-[(2,4,5,7-TETRANITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL METHYL ETHER is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups and a fluorenylidene moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(2,4,5,7-TETRANITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the nitration of fluorenone derivatives followed by condensation reactions with methoxy-substituted benzaldehydes. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, along with controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(2,4,5,7-TETRANITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted ethers or phenols.
Scientific Research Applications
2-METHOXY-4-[(2,4,5,7-TETRANITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as high-energy materials and dyes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(2,4,5,7-TETRANITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL METHYL ETHER involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, electron transfer, and covalent bonding with biological macromolecules. The pathways involved may include oxidative stress induction, enzyme inhibition, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,5,7-TETRANITRO-9H-FLUOREN-9-ONE: Shares the fluorenylidene core but lacks the methoxy and phenyl methyl ether groups.
2-METHOXY-4-[(2,4,5,7-TETRANITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENOL: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both methoxy and phenyl methyl ether groups in 2-METHOXY-4-[(2,4,5,7-TETRANITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL METHYL ETHER provides unique chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These features make it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C22H14N4O10 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
9-[(3,4-dimethoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene |
InChI |
InChI=1S/C22H14N4O10/c1-35-19-4-3-11(6-20(19)36-2)5-14-15-7-12(23(27)28)9-17(25(31)32)21(15)22-16(14)8-13(24(29)30)10-18(22)26(33)34/h3-10H,1-2H3 |
InChI Key |
YLFVEEBHHRKQCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
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